molecular formula C12H18ClN3O B14906279 2-Amino-6-chloro-N-hexylisonicotinamide

2-Amino-6-chloro-N-hexylisonicotinamide

Cat. No.: B14906279
M. Wt: 255.74 g/mol
InChI Key: QNCWFIVAAFPHSU-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-N-hexylisonicotinamide is a pyridine derivative featuring a chloro substituent at the 6-position, an amino group at the 2-position, and a hexylamide side chain at the 4-position (N-hexyl substitution). This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

2-amino-6-chloro-N-hexylpyridine-4-carboxamide

InChI

InChI=1S/C12H18ClN3O/c1-2-3-4-5-6-15-12(17)9-7-10(13)16-11(14)8-9/h7-8H,2-6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

QNCWFIVAAFPHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=NC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-6-chloro-N-hexylisonicotinamide typically involves the reaction of 6-chloronicotinic acid with hexylamine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-6-chloro-N-hexylisonicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-chloro-N-hexylisonicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-N-hexylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Notes

  • Limitations : Available data on biological activity are sparse; experimental validation is required.
  • Applications: Potential uses include intermediates in anticancer agents or corrosion inhibitors, leveraging its stable pyridine core and substituent versatility .

Biological Activity

2-Amino-6-chloro-N-hexylisonicotinamide is a chemical compound belonging to the isonicotinamide family, characterized by its unique structure that includes an amino group, a chloro substituent, and a hexyl chain. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections delve into the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. General methods include:

  • Formation of the Isonicotinamide Backbone : Starting from isonicotinic acid, the amine group is introduced, followed by chlorination at the 6-position.
  • Alkylation : The hexyl group is then attached via nucleophilic substitution reactions.

These steps require careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Studies involving animal models of inflammation demonstrated a reduction in inflammatory markers when treated with this compound. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines.

Neuroprotective Properties

Preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cell cultures.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-Amino-6-chloropurinePurine base with an amino groupInvolved in nucleic acid metabolism
2-Amino-6-chloro-4-nitrophenolPhenolic structure with nitro substitutionNoted for skin sensitization potential
IsonicotinamideBasic structure without halogen or alkyl groupsCommonly used in tuberculosis treatments
N-HexylisonicotinamideSimilar backbone but lacks chlorinePotentially less bioactive than halogenated variants

This table highlights how the halogen substitution and hexyl chain in this compound may enhance its lipophilicity and biological activity compared to other compounds in this class.

Case Studies

Several case studies have explored the pharmacodynamics of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Inflammation Model : In a murine model of induced inflammation, treatment with this compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to controls.
  • Neuroprotection : Research involving neuronal cell lines indicated that the compound reduced oxidative stress markers significantly, providing evidence for its neuroprotective capabilities.

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